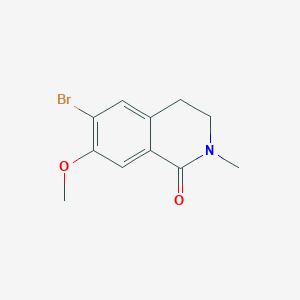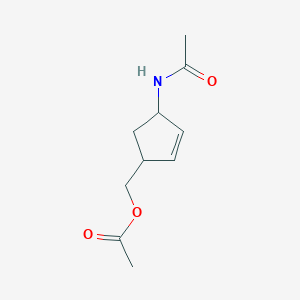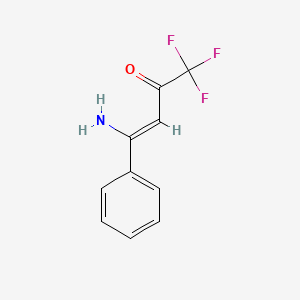
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone substituted with a 2,4-dimethyl-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid typically involves the nitration of 2,4-dimethylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid depends on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, influencing various biological processes.
相似化合物的比较
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the nitro and dimethyl substitutions.
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: Similar but with a hydroxyl group instead of dimethyl groups.
2-Methyl-3-(4-nitrophenyl)propanoic acid: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid is unique due to the presence of both nitro and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to other similar compounds.
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
3-(2,4-dimethyl-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7-3-4-9(5-6-10(13)14)8(2)11(7)12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
AHVUYIZMAGBUHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CCC(=O)O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
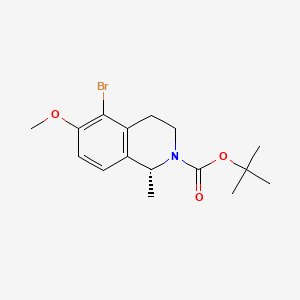



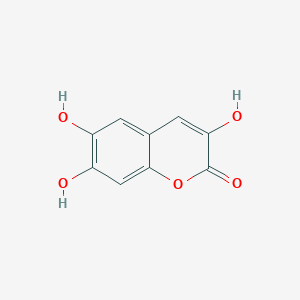

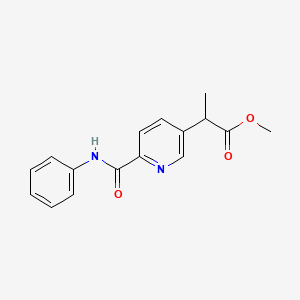
![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)
![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)

